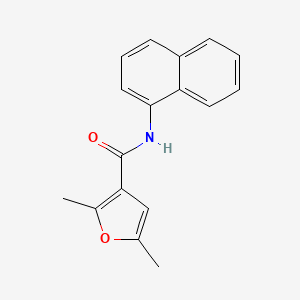

![molecular formula C15H14N6 B5601045 4-(1H-imidazol-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5601045.png)

4-(1H-imidazol-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines has been extensively studied. For instance, a series of 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines were synthesized and evaluated for their antipsychotic activity, demonstrating unique biological profiles without affinity for brain dopamine receptors, suggesting a potential for clinical evaluation as antipsychotic agents (Dewald et al., 1988). Furthermore, a one-step synthesis of pyrazolo[1,5-a]pyrimidine derivatives via an intermolecular aza-Wittig reaction has been reported, showcasing a method for preparing these compounds efficiently (Barsy & El-Rady, 2006).

Molecular Structure Analysis

The molecular structure of compounds in the pyrazolo[1,5-a]pyrimidine and imidazo[1,2-a]pyrimidine families have been elucidated through various techniques, including NMR and mass spectrometry. These studies provide insights into the structural aspects that could influence the compound's reactivity and physical properties (El-Essawy, 2010).

Chemical Reactions and Properties

These compounds have been subject to various chemical reactions to explore their properties and potential applications. For example, the synthesis of imidazo[1,2-a]pyridines/pyrimidines/pyrazines via a catalyst-free annulation reaction under microwave irradiation in a green solvent demonstrated an environmentally friendly process for preparing these compounds with potential anti-inflammatory and antimicrobial activities (Rao et al., 2018).

科学的研究の応用

Antipsychotic Activity

The synthesis of a series of 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines, closely related to the chemical structure , has been explored for potential antipsychotic activities. These compounds showed antipsychotic-like effects in preclinical tests without the affinity for brain dopamine receptors typical of current antipsychotic drugs, suggesting a novel action mechanism. Importantly, they did not induce dystonias predictive of extrapyramidal side effects, making them potential candidates for clinical evaluation as antipsychotic agents (H. A. Dewald et al., 1988).

Cytoprotective Antiulcer Activity

Research into 2- or 4-(1H-pyrazol-1-yl)pyrimidine derivatives, which share a structural motif with the compound of interest, has shown significant cytoprotective antiulcer activity. Among these, specific derivatives exhibited potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, coupled with low acute toxicity, indicating their potential as cytoprotective antiulcer agents (Masazumi Ikeda et al., 1996).

Synthesis and Heterocyclic Chemistry

The compound's relevance extends to synthetic and heterocyclic chemistry, as demonstrated by studies on the intermolecular aza-Wittig reaction for the synthesis of pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives. This method highlights the versatility of similar compounds in generating diverse heterocyclic frameworks, which are pivotal in medicinal chemistry and drug discovery (M. Barsy & Eman A. El-Rady, 2006).

Antimicrobial and Antioxidant Activities

A study on new pyrazole derivatives, including pyrimidine and imidazole variants, via a multicomponent reaction sequence, revealed promising antimicrobial and antioxidant properties. These compounds, including those with structural similarities to 4-(1H-imidazol-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine, showed significant activity against various microbial strains and free radicals, demonstrating the therapeutic potential of this chemical framework (S. Viveka et al., 2015).

特性

IUPAC Name |

6-imidazol-1-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6/c1-9-6-10(2)17-14-13(9)15-18-11(3)7-12(21(15)19-14)20-5-4-16-8-20/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACDYHNQDSWQMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4C=CN=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

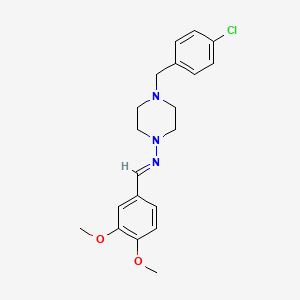

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5600966.png)

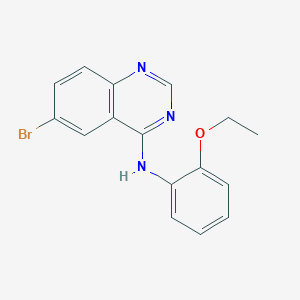

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5600979.png)

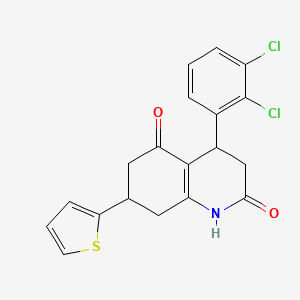

![4-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5600997.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(2-thienyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601001.png)

![N-isopropyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5601002.png)

![2-(methylthio)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5601011.png)

![(1S*,5R*)-6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5601024.png)

![5-[(2-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5601050.png)

![N-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5601054.png)

![2-thiophenecarbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5601063.png)